molecular formula C16H15N5O2S B11803204 1-(2,5-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2,5-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11803204
M. Wt: 341.4 g/mol
InChI Key: DHKQYZNYWYNNSU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. The reaction conditions often require a copper catalyst and can be performed under mild temperatures.

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, including enzyme inhibition and protein binding assays.

    Medicine: Research has explored its potential as an anti-cancer agent, due to its ability to interfere with cellular pathways involved in tumor growth.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other triazole derivatives, 1-(2,5-Dimethylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of a dimethylphenyl group and a pyrimidinylthio moiety

Similar compounds include:

  • 1-(2,4-Dimethylphenyl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2,5-Dimethylphenyl)-5-((pyrimidin-4-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

These compounds share similar core structures but differ in the positioning and nature of their substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C16H15N5O2S/c1-10-4-5-11(2)12(8-10)21-13(14(15(22)23)19-20-21)9-24-16-17-6-3-7-18-16/h3-8H,9H2,1-2H3,(H,22,23)

InChI Key

DHKQYZNYWYNNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3

Origin of Product

United States

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